molecular formula C14H17F3N2O2 B2989171 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1351585-46-0

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2989171
CAS RN: 1351585-46-0
M. Wt: 302.297
InChI Key: DMCJUEBRVDOCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as A-769662, is a small molecule compound that has been identified as an activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and has been implicated in the pathogenesis of various metabolic disorders, including diabetes, obesity, and cancer. In recent years, A-769662 has emerged as a promising tool for studying the physiological and biochemical effects of AMPK activation.

Scientific Research Applications

Synthesis and Chemical Properties

The reactivity and synthesis methodologies involving urea derivatives have been a subject of significant interest in chemical research. For example, studies have demonstrated the synthesis of ureas through the reaction of amines with isocyanates under various conditions, highlighting the versatility and reactivity of these compounds in creating a wide range of derivatives (Hutchby et al., 2009). This process, often involving carbamoylation of nucleophiles under neutral conditions, showcases the potential for creating complex molecules, including potential pharmacological agents, through relatively straightforward synthetic pathways.

properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxypropyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-13(21,9-6-7-9)8-18-12(20)19-11-5-3-2-4-10(11)14(15,16)17/h2-5,9,21H,6-8H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCJUEBRVDOCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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